(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Overview
Description
(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral compound that features an isopropyl ester, a tert-butoxycarbonyl-protected amino group, and an iodine atom on a propanoate backbone
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group is typically used to protect amines from unwanted reactions during synthesis .
Mode of Action
The mode of action of (S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate is likely related to its Boc group. The Boc group can be removed under acidic conditions, revealing the protected amine . This deprotection process is often used in the synthesis of complex organic molecules .
Biochemical Pathways
The compound’s boc group plays a crucial role in organic synthesis, particularly in the construction of nitrogen-containing molecules . These molecules are ubiquitous in alkaloid natural products, pharmaceuticals, and materials .
Pharmacokinetics
The boc group is known to influence the absorption, distribution, metabolism, and excretion (adme) properties of a compound . The Boc group can improve the solubility and stability of a compound, potentially enhancing its bioavailability .
Result of Action
The removal of the boc group can reveal a reactive amine, which can participate in further reactions . This process is often used in the synthesis of complex organic molecules .
Action Environment
The action of (S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate can be influenced by environmental factors such as pH. The Boc group is typically removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the acidity of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Iodination: The iodination of the propanoate backbone can be achieved using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles under appropriate conditions.
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Various substituted propanoates depending on the nucleophile used.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Comparison with Similar Compounds
Similar Compounds
(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-bromopropanoate: Similar structure but with a bromine atom instead of iodine.
(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which can undergo specific substitution reactions that are not as easily achieved with bromine or chlorine derivatives .
Properties
IUPAC Name |
propan-2-yl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUJLZTYHFPLCX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CI)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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